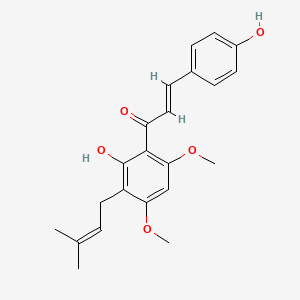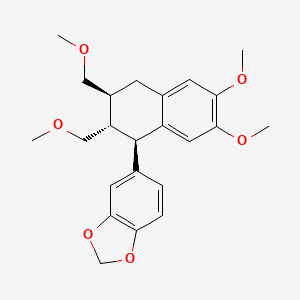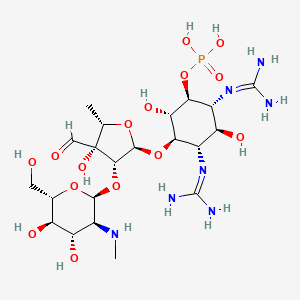
Streptomycin 6-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Streptomycin 6-phosphate is a streptomycin phosphate. It is a conjugate base of a streptomycin 6-phosphate(1+).
Aplicaciones Científicas De Investigación
Understanding Resistance Patterns
- Epidemiology of Streptomycin Resistant Salmonella : Research highlighted the significance of Streptomycin as an epidemiological marker for monitoring antimicrobial resistance, particularly in Salmonella serovars. The study found a substantial and increasing prevalence of streptomycin-resistant Salmonella in humans, animals, and animal products in Ethiopia, emphasizing the need for continual monitoring and a one-health approach to prevent further resistance development (Mengistu et al., 2020).
Molecular Insights and Biotechnological Applications
- Molecular Regulation of Antibiotic Biosynthesis in Streptomyces : This research discussed the regulation of antibiotic biosynthesis in Streptomyces, a primary source of antibiotics. The study emphasized the intricate network of regulatory systems influencing the production of antibiotics, highlighting the potential of these insights for biotechnological applications (Liu et al., 2013).
- Regulation of Phosphate Metabolism in Streptomyces Genus : The paper addressed the impact of inorganic phosphate on antibiotics production in the Streptomyces genus, indicating that the pho regulon plays a significant role in secondary metabolites production. This regulation is species-specific and controls secondary metabolites production directly or indirectly, providing avenues for industrial exploitation (Barreiro & Martínez-Castro, 2019).
Streptomyces as a Source of Bioactive Compounds and Enzymes
- Biosynthesis of the Tunicamycins : The study reviewed the biosynthesis of tunicamycins, produced by Streptomyces species, highlighting their unique structural features and potential applications in inhibiting protein glycosylation in eukaryotes and peptidoglycan cell wall assembly in bacteria (Price & Tsvetanova, 2007).
- Recent Advances in Understanding Streptomyces : This review summarized recent studies on Streptomyces, emphasizing its significance as a rich source of antibiotics and the recent technological advances that have accelerated progress in understanding its biology and potential in producing novel bioactive compounds (Chater, 2016).
- Streptomyces spp. in the Biocatalysis Toolbox : The paper highlighted the role of Streptomyces in biocatalysis and its potential in green chemical transformations and biopharmaceutical and biofuel production, owing to its versatile metabolism and rich source of enzymes (Spasić et al., 2018).
- Antibacterial Activities of Secondary Metabolites from Streptomyces sp. : The study systematically reviewed the antibacterial properties of secondary metabolites derived from Streptomyces sp., underlining its potential as a source of new antimicrobial agents to address the challenge of Multidrug-Resistant pathogens (Elsalam et al., 2022).
Propiedades
Nombre del producto |
Streptomycin 6-phosphate |
|---|---|
Fórmula molecular |
C21H40N7O15P |
Peso molecular |
661.6 g/mol |
Nombre IUPAC |
[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneamino)-5-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-3,6-dihydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C21H40N7O15P/c1-5-21(35,4-30)16(42-17-9(26-2)12(33)10(31)6(3-29)40-17)18(39-5)41-14-7(27-19(22)23)11(32)8(28-20(24)25)15(13(14)34)43-44(36,37)38/h4-18,26,29,31-35H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,36,37,38)/t5-,6-,7-,8+,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,21+/m0/s1 |
Clave InChI |
BWVNOTYEDMJNDA-TWBNDLJKSA-N |
SMILES isomérico |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |
SMILES canónico |
CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B1247369.png)
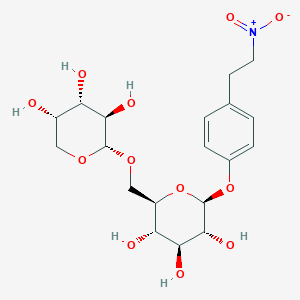
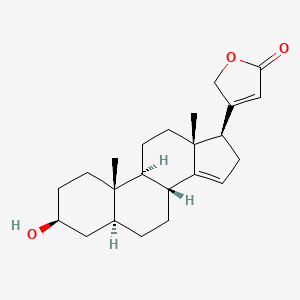
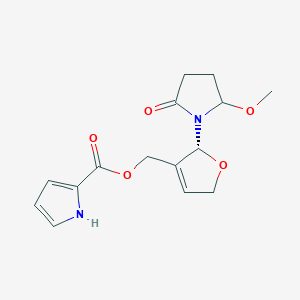
![sulfuric acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1247373.png)


